molecular formula C16H22N2O2S B2952832 N-1-adamantyl-4-aminobenzenesulfonamide CAS No. 24224-95-1

N-1-adamantyl-4-aminobenzenesulfonamide

Cat. No. B2952832
CAS RN: 24224-95-1
M. Wt: 306.42
InChI Key: OYQKPHYUBCDZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-4-aminobenzenesulfonamide is a chemical compound with the molecular formula C16H22N2O2S . It has a molecular weight of 306.43 .


Molecular Structure Analysis

The InChI code for N-1-adamantyl-4-aminobenzenesulfonamide is 1S/C16H22N2O2S/c17-14-1-3-15(4-2-14)21(19,20)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,18H,5-10,17H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .

Scientific Research Applications

Proteomics Research

N-1-adamantyl-4-aminobenzenesulfonamide: is utilized in proteomics research due to its biochemical properties . It serves as a molecular tool in the study of protein structures and functions, aiding in the identification of protein-protein interactions and the elucidation of metabolic pathways.

Drug Delivery Systems

The compound’s structure is beneficial in the design of drug delivery systems . Its adamantane core can be used to enhance the lipophilicity and stability of pharmaceuticals, leading to improved pharmacokinetics . This makes it a valuable component in the development of targeted drug delivery mechanisms.

Surface Recognition Studies

In surface recognition studies, N-1-adamantyl-4-aminobenzenesulfonamide plays a crucial role due to its ability to interact with various biological surfaces. This interaction is essential for the development of diagnostic tools and biosensors .

Synthesis of Functional Adamantane Derivatives

The compound is a starting material for synthesizing various functional adamantane derivatives . These derivatives are key in creating monomers, thermally stable fuels, bioactive compounds, and pharmaceuticals .

Nanomaterials Development

Owing to its unique cage-like structure, N-1-adamantyl-4-aminobenzenesulfonamide is explored in the development of nanomaterials. Its incorporation into nanoscale structures can lead to the creation of new materials with enhanced properties .

Catalyst Development

In the field of catalysis, the compound’s adamantane scaffold is investigated for its potential to act as a catalyst or catalyst support. This is due to its thermal stability and the ability to introduce functional groups that can participate in catalytic cycles .

properties

IUPAC Name

N-(1-adamantyl)-4-aminobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c17-14-1-3-15(4-2-14)21(19,20)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,18H,5-10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQKPHYUBCDZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1-adamantyl-4-aminobenzenesulfonamide

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